

2-Hydrazinyl-5-methylpyridine hydrochloride

chemical structure and bonding

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydrazinyl-5-methylpyridine hydrochloride

Cat. No.: B1430823

[Get Quote](#)

An In-Depth Technical Guide to **2-Hydrazinyl-5-methylpyridine hydrochloride**: Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of **2-hydrazinyl-5-methylpyridine hydrochloride** (CAS: 1375477-15-8), a heterocyclic compound of significant interest in medicinal chemistry and drug development.^{[1][2][3]} We will delve into its molecular architecture, electronic properties, and the nuanced interplay of its functional groups. This document synthesizes structural data with spectroscopic principles to offer a holistic understanding of the molecule's properties and reactivity. The guide is intended to serve as a foundational resource for scientists leveraging this versatile building block in the synthesis of novel therapeutic agents.

Introduction: A Versatile Heterocyclic Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, pyridine derivatives are particularly prominent due to their presence in numerous bioactive molecules and their capacity for versatile chemical modification. **2-Hydrazinyl-5-methylpyridine hydrochloride** is a bifunctional molecule featuring a pyridine ring, a

nucleophilic hydrazinyl moiety, and a methyl group. The hydrochloride salt form enhances its stability and solubility in polar solvents.

The true value of this compound lies in its role as a synthetic intermediate.^[4] The hydrazinyl group (-NHNH₂) is a potent nucleophile and a precursor for the formation of hydrazone, a class of compounds extensively studied for a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.^[5] Understanding the fundamental structure and bonding of this molecule is paramount to exploiting its reactivity and designing rational synthetic pathways for drug discovery.

Molecular Structure and Physicochemical Properties

The structure of **2-hydrazinyl-5-methylpyridine hydrochloride** consists of a central 5-methylpyridine ring substituted at the C2 position with a hydrazinyl group. The molecule exists as a hydrochloride salt, meaning one of the basic nitrogen atoms is protonated, and a chloride ion is present to balance the charge.

Chemical Structure

The systematic IUPAC name for the cationic component is 2-hydrazinyl-5-methylpyridin-1-ium. The overall structure is defined by the covalent bonds within the organic cation and the ionic bond between the cation and the chloride anion.

Caption: Chemical structure of **2-hydrazinyl-5-methylpyridine hydrochloride**.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	1375477-15-8	[1] [2] [3]
Molecular Formula	C ₆ H ₁₀ ClN ₃	[1] [2] [3]
Molecular Weight	159.62 g/mol	[1] [2] [6]
Appearance	Solid	[1]
Storage	Inert atmosphere, 2-8°C	[2]
SMILES	CC1=CN=C(C=C1)NN.Cl	[2]
InChI Key	AUKAAEWWXWCHBJ- UHFFFAOYSA-N	[1]

In-Depth Bonding and Electronic Structure Analysis

A molecule's reactivity is a direct consequence of its electronic structure. Here, we dissect the bonding framework of **2-hydrazinyl-5-methylpyridine hydrochloride**.

Hybridization and Molecular Geometry

- Pyridine Ring: All five carbon atoms and the ring nitrogen atom are sp² hybridized. This leads to a planar, hexagonal ring structure with internal bond angles of approximately 120°.
- Substituents: The methyl carbon is sp³ hybridized, adopting a tetrahedral geometry. The nitrogen atoms of the hydrazinyl group are generally considered sp³ hybridized, resulting in a trigonal pyramidal geometry around each nitrogen. This allows for free rotation around the C-N and N-N single bonds, although steric hindrance and electronic effects may favor certain conformations.

σ- and π-Bonding Framework

The molecule is held together by a robust framework of sigma (σ) bonds formed from the overlap of hybridized orbitals. The aromaticity of the pyridine ring arises from the cyclic, delocalized π-system formed by the overlap of the unhybridized p-orbital on each of the six ring atoms, containing a total of 6 π-electrons.

Electronic Effects and Protonation

- Inductive and Resonance Effects: The methyl group (-CH₃) at the C5 position is an electron-donating group through a weak positive inductive effect (+I). The hydrazinyl group (-NHNH₂) is a strong electron-donating group through resonance (+R effect), where the lone pair on the nitrogen adjacent to the ring can delocalize into the π-system.
- Site of Protonation: The most basic site in the neutral 2-hydrazinyl-5-methylpyridine molecule is the pyridine ring nitrogen. Its lone pair is localized in an sp² orbital and does not participate in the aromatic π-system, making it more available for protonation compared to the hydrazinyl nitrogens, whose lone pairs can be delocalized. In the hydrochloride salt, this ring nitrogen is protonated, forming a pyridinium ion. This protonation significantly alters the electronic properties of the ring, making it more electron-deficient.

Synthesis and Characterization

The reliable synthesis and unambiguous characterization of starting materials are critical in drug development.

Synthetic Protocol

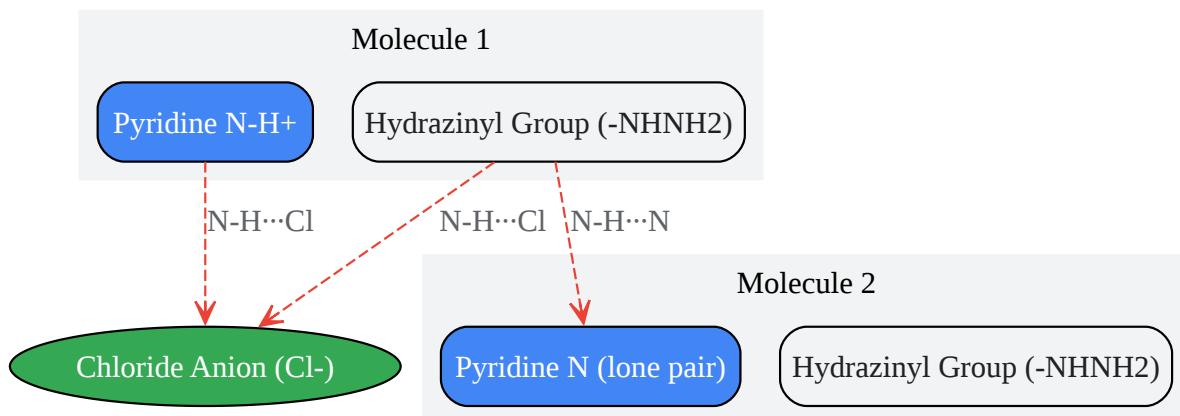
2-Hydrazinyl-5-methylpyridine hydrochloride is typically synthesized via nucleophilic aromatic substitution, where the chlorine atom of 2-chloro-5-methylpyridine is displaced by hydrazine.^{[7][8]}

Caption: General workflow for the synthesis of 2-hydrazinyl-5-methylpyridine.

Step-by-Step Methodology:

- Reaction Setup: To a reaction vessel, add 2-chloro-5-methylpyridine (1.0 eq).^[7]
- Reagent Addition: Add an excess of hydrazine hydrate (e.g., ~15 eq).^[7]
- Reflux: Heat the reaction mixture to reflux (e.g., at 150°C) and stir for 16-48 hours.^{[7][9]}
Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Upon completion, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess hydrazine hydrate.^[7]

- Purification (Free Base): Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate. Filter off any precipitate and concentrate the filtrate to obtain the crude 2-hydrazinyl-5-methylpyridine free base.[7][9]
- Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethanol) and add a solution of hydrochloric acid (e.g., aqueous HCl or HCl in ether) until the solution is acidic.
- Isolation: Cool the solution to induce crystallization. Collect the resulting precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield **2-hydrazinyl-5-methylpyridine hydrochloride** as a solid.


Spectroscopic Analysis

Unambiguous structural confirmation is achieved through a combination of spectroscopic methods.

- ¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the N-H protons of the hydrazinyl group and the protonated ring nitrogen. The aromatic protons will appear as multiplets in the downfield region (typically δ 7-8.5 ppm), shifted further downfield due to the electron-withdrawing effect of the protonated nitrogen. The methyl protons will appear as a singlet around δ 2.3-2.5 ppm. The N-H protons will appear as broad singlets that can be exchanged with D₂O.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the ring carbons will be indicative of their electronic environment.
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. Key frequencies include N-H stretching vibrations from the hydrazinyl group and the N⁺-H of the pyridinium ion (typically broad, in the 2500-3300 cm^{-1} region), C=C and C=N stretching vibrations of the aromatic ring (1500-1650 cm^{-1}), and C-H stretching from the aromatic and methyl groups (~2850-3100 cm^{-1}).
- Mass Spectrometry (MS): Under ESI positive ion mode, the mass spectrum will show a prominent peak for the molecular cation $[\text{C}_6\text{H}_{10}\text{N}_3]^+$ at $m/z \approx 124.09$.[7][10]

Solid-State Interactions: The Role of Hydrogen Bonding

In the solid state, the structure is dominated by a network of intermolecular hydrogen bonds. These interactions are crucial for crystal packing, solubility, and melting point.

[Click to download full resolution via product page](#)

Caption: Key hydrogen bonding interactions in the solid state.

The primary hydrogen bond donors are the proton on the pyridinium nitrogen ($\text{N}^+ \text{-H}$) and the protons of the hydrazinyl group (N-H). The primary acceptors are the chloride anion (Cl^-) and the nitrogen atoms of neighboring molecules.^[11] This extensive network of strong charge-assisted hydrogen bonds contributes to the compound's crystalline solid nature and its relatively high melting point.

Conclusion and Outlook

2-Hydrazinyl-5-methylpyridine hydrochloride is a structurally rich molecule whose utility in medicinal chemistry is directly linked to its electronic and bonding characteristics. The presence of a nucleophilic hydrazinyl group on an aromatic pyridine core, combined with the enhanced stability and handling properties of the hydrochloride salt, makes it an invaluable synthon. A thorough understanding of its structure, from bond hybridization to intermolecular forces,

empowers researchers to rationally design synthetic routes and predict its reactivity, ultimately accelerating the discovery of new and effective pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydrazino-5-methyl-pyridine HCl | CymitQuimica [cymitquimica.com]
- 2. Disclaimer-No Humans are Permitted in Walk-through as per Google Policy | Virtual tour generated by Panotour [ncuindia.edu]
- 3. appretech.com [appretech.com]
- 4. nbino.com [nbino.com]
- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]
- 6. 896133-77-0 | 5-Hydrazinyl-2-methylpyridine hydrochloride - Moldb [moldb.com]
- 7. 2-HYDRAZINO-5-METHYLPYRIDINE | 4931-01-5 [amp.chemicalbook.com]
- 8. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 9. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]
- 10. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5 α -dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different packing motifs mediated by hydrogen bonds in the hydrochloride salts of two pyridoxal N-acylhydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Hydrazinyl-5-methylpyridine hydrochloride chemical structure and bonding]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1430823#2-hydrazinyl-5-methylpyridine-hydrochloride-chemical-structure-and-bonding>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com